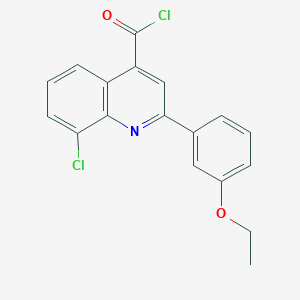

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Description

Table 1: Isotopic Composition Analysis

| Isotope Contribution | Mass (Da) |

|---|---|

| Carbon (¹²C × 18) | 216.00 |

| Hydrogen (¹H × 13) | 13.10 |

| Chlorine (³⁵Cl + ³⁷Cl) | 71.93 |

| Nitrogen (¹⁴N) | 14.00 |

| Oxygen (¹⁶O × 2) | 32.00 |

| Total Monoisotopic Mass | 346.03 |

The chlorine atoms contribute isotopic complexity, with two naturally occurring isotopes (³⁵Cl, 75.8%; ³⁷Cl, 24.2%) leading to a characteristic M+2 peak in mass spectrometry at approximately one-third the intensity of the molecular ion peak.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound , which reflects the substituent positions and functional groups.

Properties

IUPAC Name |

8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-2-23-12-6-3-5-11(9-12)16-10-14(18(20)22)13-7-4-8-15(19)17(13)21-16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPBIISCSWVAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001199907 | |

| Record name | 8-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-73-9 | |

| Record name | 8-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(3-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

Quinoline derivatives are known to participate in various chemical reactions, such as suzuki–miyaura cross-coupling. This reaction involves the formation of carbon-carbon bonds, which could potentially modify the structure and function of the compound’s targets.

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, potentially influencing cellular processes.

Biochemical Analysis

Biochemical Properties

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular functions such as apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular functions, such as prolonged activation or inhibition of signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of this compound can cause hepatotoxicity and nephrotoxicity in animal models. Threshold effects are also observed, where a specific dosage is required to achieve a therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell. Additionally, this compound can act as a substrate or inhibitor for various metabolic enzymes, thereby modulating their activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, it has been observed to interact with ABC transporters, which play a crucial role in the efflux of drugs and other compounds from cells.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes.

Biological Activity

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and proteomics research. Its structure, characterized by a quinoline core and various substituents, contributes to its interactions with biological macromolecules, influencing cellular processes and signaling pathways.

The molecular formula for this compound is C18H13Cl2NO2, with a molecular weight of 346.21 g/mol. The compound features a chloro group and an ethoxy group that enhance its biological activity. The quinoline structure is known for its ability to interact with various enzymes and proteins, making it a valuable tool in biochemical research.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit various proteases, affecting metabolic pathways and cellular growth. Its mechanism often includes binding to the active or allosteric sites of enzymes, thereby altering their activity.

- Gene Expression Modulation : It can influence gene expression related to cellular processes such as apoptosis and proliferation, which is critical in cancer biology .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its derivatives have been tested against several bacterial strains, showing varying degrees of inhibition. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans (fungal strain) | MIC values ranging from 16.69 to 78.23 µM |

These results suggest that the compound could be developed into an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The compound's anticancer potential has been explored through various studies, revealing its ability to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death . Specific analogs have demonstrated cytotoxic effects on cancer cells while showing minimal toxicity to normal cells.

Case Studies

- Proteomics Research : In a study focusing on enzyme interactions, this compound was utilized to investigate its role as an enzyme inhibitor. The findings indicated that it could significantly affect the activity of specific proteases involved in cancer progression, suggesting potential therapeutic applications in oncology.

- Antiviral Activity : A recent investigation into quinoline derivatives found that certain modifications led to enhanced antiviral activity against viral strains such as H5N1, with some derivatives exhibiting high selectivity and low cytotoxicity . This highlights the potential of this compound class in developing antiviral therapies.

Scientific Research Applications

Medicinal Chemistry

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is primarily utilized in the synthesis of biologically active compounds. Its structure allows for modifications leading to new therapeutic agents targeting various diseases, including cancer and infections. Notably, it has shown potential in inhibiting enzymes critical for DNA replication and repair, thereby inducing apoptosis in cancer cells.

Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions (e.g., Suzuki–Miyaura), makes it a valuable building block in organic synthesis.

Proteomics Research

In proteomics, this compound is employed to study enzyme mechanisms and protein interactions. It selectively inhibits certain proteases, providing insights into biochemical pathways and enzyme functionalities.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of therapeutic agents; enzyme inhibition leading to cancer cell apoptosis |

| Synthetic Organic Chemistry | Intermediate for complex organic molecules; participates in various chemical reactions |

| Proteomics Research | Tool for studying enzyme mechanisms; selective protease inhibition |

Case Study 1: Anticancer Activity

Research indicates that derivatives of quinoline, including this compound, exhibit promising anticancer properties. In vitro studies demonstrated significant reductions in viability of cancer cell lines upon treatment with the compound due to induced apoptosis through enzyme inhibition.

Case Study 2: Proteomics Tool

A study focused on proteomics utilized this compound to investigate specific protease mechanisms. The selective inhibition provided clarity on how these enzymes function within metabolic pathways, revealing potential therapeutic targets for drug development.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound inhibits various proteases, affecting metabolic pathways and cellular growth by binding to active or allosteric sites.

- Gene Expression Modulation : It influences gene expression related to cellular processes such as apoptosis and proliferation, which is critical in cancer biology.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |

These results suggest that the compound could be developed into an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria as well as fungi.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-ethoxyphenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:

Key Observations :

Positional Isomerism and Halogen Effects

Variations in the quinoline core’s halogen position significantly alter reactivity and applications:

Key Observations :

- Chlorine at the 8-position (target compound) may direct electrophilic substitutions to the 5- or 7-positions of the quinoline ring, whereas 6-chloro derivatives exhibit different regioselectivity .

Yield and Purity :

- Most quinoline acyl chlorides in –2 are obtained as white/yellow solids with >95% purity after crystallization in ethyl acetate .

Reactivity Profile

Industrial Use :

- The target compound is a key intermediate for synthesizing fluorescent dyes and pharmaceutical agents .

Preparation Methods

Synthesis of 2-(3-ethoxyphenyl)quinoline-4-carboxylic acid derivatives

- Quinoline-4-carboxylic acid derivatives are generally synthesized via condensation reactions involving substituted aniline derivatives and appropriate ketones or aldehydes, followed by cyclization.

- The 3-ethoxyphenyl substituent is introduced through the use of 3-ethoxyaniline or 3-ethoxyphenyl ketones in the cyclization step.

- A typical method involves the reaction of isatin or substituted anilines with 3-ethoxyacetophenone derivatives under basic conditions (e.g., potassium hydroxide in ethanol) at reflux to form the quinoline carboxylic acid core.

- Isatin (or quinoline precursor) + 3-ethoxyacetophenone derivative

- 33% KOH aqueous solution, reflux in ethanol for 24–48 hours

- Acidification to precipitate the quinoline-4-carboxylic acid derivative

Conversion to 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

- The key step is converting the quinoline-4-carboxylic acid to the corresponding acid chloride.

- This is commonly achieved by refluxing the quinoline-4-carboxylic acid derivative in thionyl chloride (SOCl2) at 0 °C to reflux temperature for 1–2 hours.

- The reaction mixture is then cooled, and excess SOCl2 is removed under reduced pressure to isolate the acid chloride.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Quinoline-4-carboxylic acid derivative + SOCl2 (1.2 eq) | Stir at 0 °C, then reflux 1–2 h |

| 2 | Removal of excess SOCl2 under vacuum | Prevents hydrolysis of acid chloride |

| 3 | Purification by recrystallization or distillation | Stabilizes product |

Comparative Data Table on Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting materials | 3-Ethoxyaniline or 3-ethoxyacetophenone | Purity affects yield |

| Cyclization base | 33% KOH aqueous solution | Ensures ring closure |

| Solvent for cyclization | Ethanol | Facilitates reflux |

| Chlorination agent | SOCl2 or POCl3 | SOCl2 preferred for acid chloride step |

| Chlorination temperature | 0 °C to reflux | Controlled to avoid side reactions |

| Reaction time (acid chloride) | 1–2 hours reflux | Monitored by TLC or HPLC |

| Yield of acid chloride | 70–85% (reported in similar quinoline derivatives) | Depends on purity and reaction control |

Q & A

Q. What synthetic methodologies are recommended for preparing 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride?

The compound can be synthesized using classical quinoline frameworks such as the Gould–Jacob or Friedländer reactions, which are adaptable to halogenated and aryl-substituted derivatives. Key steps include introducing the 3-ethoxyphenyl group via Suzuki coupling and chlorination at the 8-position using POCl₃ or SOCl₂. Post-synthetic functionalization (e.g., converting carboxylic acid intermediates to acyl chlorides) requires anhydrous conditions .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation typically involves 1H/13C NMR for functional group analysis, FT-IR for carbonyl and C–Cl bond verification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Single-crystal X-ray diffraction (SCXRD) is used for absolute configuration determination, as demonstrated in analogous quinoline derivatives (e.g., bond angles, torsion angles, and packing interactions) .

Q. What analytical techniques are used to assess purity and stability?

- HPLC with UV detection (λ = 254–280 nm) monitors purity.

- Thermogravimetric analysis (TGA) evaluates thermal stability under nitrogen.

- Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways, such as hydrolysis of the acyl chloride group .

Q. What safety precautions are critical during handling?

- Use fume hoods and nitrile gloves to avoid inhalation or skin contact.

- Store in airtight containers under inert gas (argon) at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-ethoxyphenyl substituent influence reactivity?

The 3-ethoxyphenyl group introduces steric hindrance, slowing nucleophilic attack at the 4-carbonyl position. Electron-donating ethoxy groups increase electron density on the quinoline ring, altering regioselectivity in cross-coupling reactions. Computational studies (DFT) can model these effects to predict reaction outcomes .

Q. What strategies resolve contradictions in reported spectral data for related quinoline derivatives?

Discrepancies in NMR shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) arise from solvent polarity or tautomerism. Use deuterated DMSO for consistency and compare with SCXRD-validated structures. Conflicting mass spectrometry peaks may indicate adduct formation; employ ESI+ and ESI– modes for cross-verification .

Q. How can mechanistic insights into its reactivity be applied to novel derivatives?

- Kinetic studies (e.g., pseudo-first-order conditions) reveal rate-determining steps in nucleophilic substitutions.

- Isotopic labeling (e.g., 18O in carbonyl groups) traces hydrolysis pathways.

- In situ FT-IR monitors intermediate formation during acyl chloride reactions .

Q. What computational tools predict its interactions in catalytic or biological systems?

- Molecular docking (AutoDock Vina) models binding affinity with enzymes or receptors.

- MD simulations (GROMACS) assess stability in aqueous or lipid environments.

- QSAR models correlate substituent effects (e.g., Cl vs. F) with bioactivity .

Q. How are synthetic byproducts or degradation products characterized?

Q. What role does crystallography play in understanding its supramolecular interactions?

SCXRD reveals intermolecular forces (e.g., C–H···Cl hydrogen bonds, π-π stacking) that influence solubility and crystal packing. For example, analogous chloroquinolines exhibit triclinic crystal systems (space group P1) with distinct unit cell parameters (a = 10.058 Å, b = 10.648 Å) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.